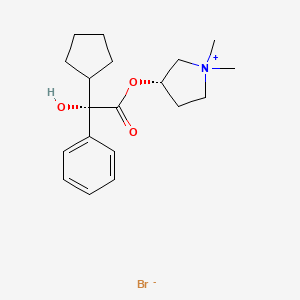
2-(4-Piperidinyloxy)benzonitrile
Übersicht
Beschreibung
- 2-(4-Piperidinyloxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol .
- It is also known as 4-(4-Piperidinyloxy)benzonitrile .
- The IUPAC name is 2-(4-piperidinyloxy)benzonitrile .
- The compound is a white solid.
- It is used in proteomics research.
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the retrieved sources.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring with a piperidinyl group attached via an oxygen atom.
- The compound’s InChI key is OIFRRCRLKBGBKR-UHFFFAOYSA-N .
Chemical Reactions Analysis
- Specific chemical reactions involving this compound were not covered in the retrieved sources.
Physical And Chemical Properties Analysis
- Purity : 97%
- Storage Temperature : Refrigerated
- Safety Hazards : Causes skin and eye irritation, may cause respiratory irritation, harmful if swallowed, in contact with skin, or if inhaled.
Wissenschaftliche Forschungsanwendungen
Histamine H3 Antagonists
Compounds with a core structure similar to "2-(4-Piperidinyloxy)benzonitrile" have been studied for their potential as histamine H3 antagonists. A study by Dvorak et al. (2005) introduced two series of compounds, including 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, which were found to be potent H3 antagonists. This research highlights the significance of these compounds in developing treatments for disorders related to the histaminergic system, such as sleep and cognitive disorders Dvorak et al., 2005.
Charge Transfer and Solvent Interactions
Investigations into the electronic properties of similar compounds have revealed insights into charge transfer mechanisms. Yatsuhashi et al. (2004) studied the ultrafast charge transfer in 4-piperidino-benzonitrile, observing coherent oscillations indicative of complex electronic behavior. This research provides a fundamental understanding of the electron dynamics in these compounds, which is critical for their application in electronic and photonic materials Yatsuhashi et al., 2004.
Electrolyte Additives for High Voltage Batteries
In the field of energy storage, specific derivatives of "2-(4-Piperidinyloxy)benzonitrile" have been explored as electrolyte additives for lithium-ion batteries. Huang et al. (2014) studied 4-(Trifluoromethyl)-benzonitrile as an additive, demonstrating its ability to improve the cyclic stability and performance of high voltage lithium-ion batteries. This research opens avenues for enhancing the efficiency and lifespan of energy storage systems Huang et al., 2014.
Microbial Degradation of Herbicides
The degradation pathways and microbial interactions of benzonitrile herbicides have been a subject of environmental studies. Holtze et al. (2008) provided a comprehensive review of the microbial degradation of dichlobenil, bromoxynil, and ioxynil, emphasizing the persistence of certain metabolites and the diversity of degrader organisms. Understanding the environmental fate of these compounds is crucial for assessing their impact and managing their use in agriculture Holtze et al., 2008.
Safety And Hazards
- The compound is considered hazardous according to OSHA standards.
- Precautions include avoiding skin and eye contact, and proper handling procedures.
Zukünftige Richtungen
- Research on the biological activity and potential therapeutic applications of this compound could be explored further.
Please note that the synthesis and mechanism of action details were not covered in the retrieved sources. For more specific information, additional research would be required1234.
Eigenschaften
IUPAC Name |
2-piperidin-4-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRRCRLKBGBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587450 | |
| Record name | 2-[(Piperidin-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyloxy)benzonitrile | |
CAS RN |
900572-37-4 | |
| Record name | 2-[(Piperidin-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)







![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)
![tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1602509.png)
